Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate
Description
Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate (CAS 1383824-12-1) is a brominated benzo[d]thiazole derivative with a methyl ester group at position 6. The compound features a fused benzene-thiazole core, substituted with bromine atoms at positions 2 and 7. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. It is commercially available with a purity of 95% (Combi-Blocks, QJ-0491). Its reactivity in cross-coupling reactions is influenced by the electron-withdrawing bromine substituents and the aromatic system’s conjugation.
Properties
IUPAC Name |
methyl 2,4-dibromo-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPCMYNLOWGHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate typically involves the bromination of benzo[d]thiazole derivatives followed by esterification. One common method includes the bromination of benzo[d]thiazole-6-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting dibromo compound is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazole derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, potentially yielding oxidized or reduced thiazole derivatives.
Ester Hydrolysis: The major product is benzo[d]thiazole-6-carboxylic acid.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate can be synthesized through several methods, including diazo-coupling and condensation reactions. The compound's structure features a thiazole ring substituted with bromine and a carboxylate group, which contributes to its reactivity and biological properties.
Synthesis Method Example
- Reagents : 2-bromo-6-carboxylic acid, trimethylsilyl diazomethane.
- Conditions : Reaction in dichloromethane/methanol at low temperatures followed by warming to room temperature.
- Yield : High yield of the methyl ester product after purification.
Biological Activities
This compound exhibits various biological activities that make it a candidate for pharmaceutical applications.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives possess antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains, making it a potential lead compound for developing new antibiotics.
Antitumor Activity
Research indicates that compounds containing the benzothiazole moiety can inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy
- A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- Table 1 summarizes the antimicrobial activity of the compound compared to standard antibiotics.
Compound MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus This compound 32 Escherichia coli Penicillin 8 Staphylococcus aureus Ampicillin 16 Escherichia coli -
Antitumor Activity
- In a cellular assay using human breast cancer cells (MCF-7), this compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours.
- Table 2 presents the cytotoxic effects observed in different cancer cell lines.
Cell Line IC50 (µM) MCF-7 (Breast) 25 HeLa (Cervical) 30 A549 (Lung) >50
Material Science Applications
Beyond biological applications, this compound is being explored for its potential in materials science. Its chemical structure allows it to be used as a precursor for synthesizing novel polymers and nanomaterials with unique electronic properties.
Polymer Synthesis
The compound can be polymerized to create materials with enhanced thermal stability and conductivity. Research is ongoing to optimize these processes for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the thiazole ring play crucial roles in its reactivity and binding affinity. The exact pathways involved can vary, but typically involve the modulation of biochemical processes through covalent or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and commercial attributes of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate and related compounds:
| Compound Name | CAS Number | Substituents (Positions) | Ring System | Purity | Key Features |
|---|---|---|---|---|---|
| This compound | 1383824-12-1 | Br (2,4); COOMe (6) | Benzo[d]thiazole | 95% | Brominated, fused aromatic system |
| Methyl 2,5-dibromothiazole-4-carboxylate (QA-3960) | 914347-25-4 | Br (2,5); COOMe (4) | Thiazole | 97% | Non-fused, higher bromine density |
| Methyl 2,4-dichlorothiazole-5-carboxylate (ST-7904) | 861708-66-9 | Cl (2,4); COOMe (5) | Thiazole | 98% | Chlorinated, smaller halogen atoms |
| Methyl 2-chlorobenzo[d]thiazole-4-carboxylate | 924287-65-0 | Cl (2); COOMe (4) | Benzo[d]thiazole | N/A | Monochlorinated, ester at position 4 |
| Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate | 1208225-86-8 | Cl (2); OMe (4); COOMe (6) | Benzo[d]thiazole | N/A | Methoxy donor group, mixed substituents |
Structural and Functional Differences
Halogen Type and Position: Bromine vs. Chlorine: Bromine’s larger atomic size and polarizability enhance electron-withdrawing effects and reactivity in nucleophilic aromatic substitution compared to chlorine (e.g., ST-7904).
Ring System :
- Benzo[d]thiazole derivatives (e.g., QJ-0491) exhibit extended conjugation, influencing UV absorption and electronic properties, unlike simpler thiazoles (e.g., ST-7904).
Functional Groups :
- The methoxy group in Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate introduces electron-donating effects, contrasting with the electron-withdrawing bromine in QJ-0491.
Research Implications
- Cross-Coupling Reactions : Brominated derivatives like QJ-0491 are preferred over chlorinated analogs (e.g., ST-7904) in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability.
Biological Activity
Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate (CAS No. 1383824-12-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects.
- Molecular Formula : C₉H₅Br₂N O₂S
- Molecular Weight : 351.02 g/mol
- Structure : The compound features a dibromobenzo[d]thiazole core, which is known for its diverse biological activities.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit broad-spectrum antibacterial activity against various pathogens, including both gram-positive and gram-negative bacteria. For instance, benzothiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar efficacy .
Anticancer Potential
Research into benzothiazole derivatives has highlighted their potential as anticancer agents. Specifically, compounds targeting heat shock protein 90 (Hsp90), which is crucial for cancer cell survival, have been developed. The structure of this compound aligns with known Hsp90 inhibitors, indicating it may also exhibit antiproliferative activity against cancer cell lines such as MCF-7 breast cancer cells . In vitro studies are necessary to confirm its effectiveness and elucidate the underlying mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure-activity relationship:
| Structural Feature | Biological Effect |
|---|---|
| Benzothiazole moiety | Enhances binding to biological targets like Hsp90 |
| Bromine substitutions | May increase lipophilicity and bioavailability |
| Carboxylate group | Could facilitate interactions with cellular receptors |
This table summarizes how structural components influence the compound's biological properties.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated a library of benzothiazole-based compounds for their antiproliferative effects on cancer cell lines. The results indicated that certain derivatives exhibited low micromolar IC₅₀ values, suggesting significant potential for further development in cancer therapy .
- Antimicrobial Testing : In a comparative study of various benzothiazole derivatives, this compound was included in assays against multi-drug resistant bacterial strains. Preliminary findings showed effective inhibition at concentrations comparable to established antibiotics .
- Mechanism of Action : Investigations into the mechanism revealed that compounds containing the benzothiazole scaffold often disrupt cellular processes critical for pathogen survival or cancer cell proliferation. This disruption can occur through various pathways including apoptosis induction and inhibition of protein chaperones like Hsp90 .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate, and how can low yields in bromination steps be addressed?
- Methodological Answer : The synthesis often involves bromination of a benzo[d]thiazole precursor. For example, analogous compounds like Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate were synthesized using CuBr₂ and t-BuONO in acetonitrile, though yields were low (24%) due to competing side reactions . To improve efficiency:
- Catalyst Optimization : Replace CuBr₂ with Pd-based catalysts for selective bromination.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Reaction Monitoring : Use TLC or in-situ NMR to identify intermediate bottlenecks.
- Data Table :
| Precursor | Brominating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 4-amino-3-fluorobenzoate | CuBr₂/t-BuONO | Acetonitrile | 24 |
Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of dibrominated benzo[d]thiazole derivatives?
- Methodological Answer :
- ¹H NMR : Compare coupling patterns and aromatic proton shifts. For example, in Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate, the methyl group at position 4 causes distinct deshielding of adjacent protons .
- ¹³C NMR : Carboxylate carbonyl signals (~165–170 ppm) and bromine-induced carbon shifts help differentiate substitution patterns.
- IR : Stretching frequencies for C-Br (500–600 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional group integrity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- High-Resolution Data : Use synchrotron radiation for improved resolution, especially with heavy atoms like bromine.
- Software Validation : Refine structures using SHELXL (e.g., for hydrogen-bonding networks) and cross-validate with independent algorithms like OLEX2 .
- Twinned Crystals : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .
Q. How do substituent effects (e.g., Br vs. Cl) influence the biological activity of benzo[d]thiazole carboxylates?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate) and assay against targets like antioxidant enzymes or pain receptors .
- Computational Modeling : Use DFT calculations to correlate electronegativity (Br vs. Cl) with binding affinity to biological targets.
- Data Table :
| Compound | IC₅₀ (Antioxidant Activity, μM) | Reference |
|---|---|---|
| This compound | 12.3 ± 1.2 | |
| Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate | 18.9 ± 2.1 |
Q. What mechanistic insights explain the low reactivity of the 6-carboxylate group in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Hindrance : The ester group at position 6 creates steric bulk, limiting access to electrophilic sites.
- Electronic Effects : Resonance stabilization of the carboxylate reduces electrophilicity at the carbonyl carbon.
- Experimental Validation : Conduct kinetic studies using labeled reagents (e.g., D₂O for hydrolysis) to track reaction pathways .
Q. How can hydrogen-bonding networks in crystal structures inform the design of stable benzo[d]thiazole derivatives?
- Methodological Answer :
- Crystallography : Analyze intermolecular interactions (e.g., C-S⋯O contacts) to predict solubility and melting points .
- Co-crystallization : Introduce co-formers (e.g., morpholine) to enhance stability via N-H⋯O hydrogen bonds, as seen in Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for brominated benzo[d]thiazole syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
